molecular formula C22H16N2O2 B5336975 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- CAS No. 108664-70-6

4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)-

Cat. No.: B5336975
CAS No.: 108664-70-6
M. Wt: 340.4 g/mol
InChI Key: CXECLFNOIIJXTR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. The biphenyl group is then introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The use of continuous flow reactors can also enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the biphenyl group in 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- imparts unique chemical and biological properties. This structural feature enhances its potential interactions with biological targets and may improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylphenyl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21(14-24-15-23-20-9-5-4-8-19(20)22(24)26)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXECLFNOIIJXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148699
Record name 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108664-70-6
Record name 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108664706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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